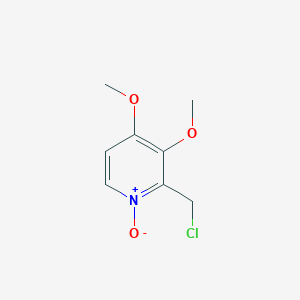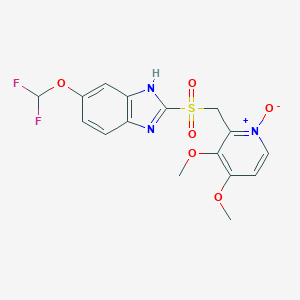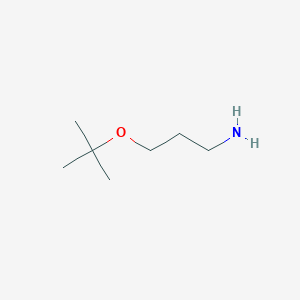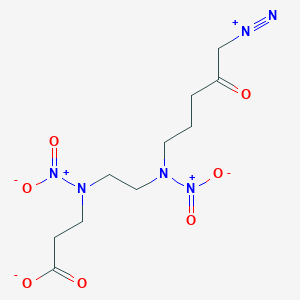
beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells. In vivo studies have shown that it can reduce tumor growth in mice. It has also been shown to have plant growth-regulating effects, such as increasing plant height, leaf area, and chlorophyll content.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-. One direction is to further study its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its plant growth-regulating effects in more detail, particularly in different plant species and under different environmental conditions. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects more effectively.
Méthodes De Synthèse
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is synthesized using a multistep process. The first step involves the reaction of 5-aminopentanoic acid with nitrous acid to produce 5-diazo-4-oxopentanoic acid. The second step involves the reaction of 5-diazo-4-oxopentanoic acid with ethylenediamine to produce N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide. The final step involves the reaction of N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide with nitric acid to produce beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-.
Applications De Recherche Scientifique
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has potential applications in various fields. In the field of medicine, it has been studied for its potential use as an anticancer agent. In the field of agriculture, it has been studied for its potential use as a plant growth regulator. In the field of materials science, it has been studied for its potential use in the synthesis of new materials.
Propriétés
Numéro CAS |
102516-67-6 |
|---|---|
Nom du produit |
beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- |
Formule moléculaire |
C10H16N6O7 |
Poids moléculaire |
332.27 g/mol |
Nom IUPAC |
3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate |
InChI |
InChI=1S/C10H16N6O7/c11-12-8-9(17)2-1-4-13(15(20)21)6-7-14(16(22)23)5-3-10(18)19/h1-8H2 |
Clé InChI |
NXRWOGRWYCNSKK-UHFFFAOYSA-N |
SMILES |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
102516-67-6 |
Synonymes |
N-(2-((5-Diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-beta-alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
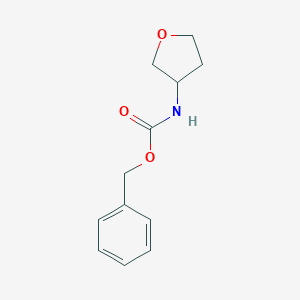
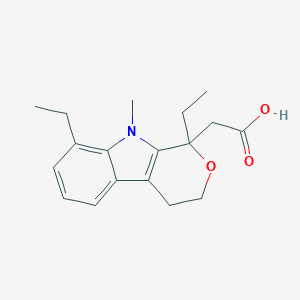
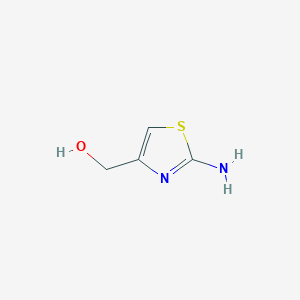
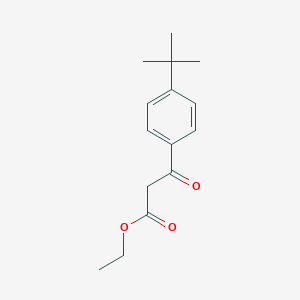
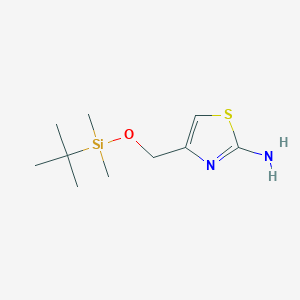
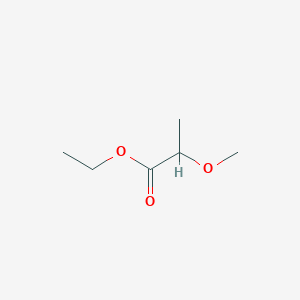
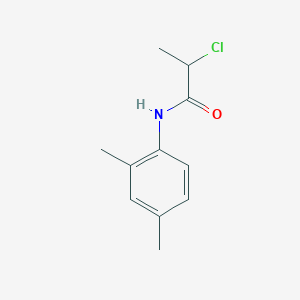
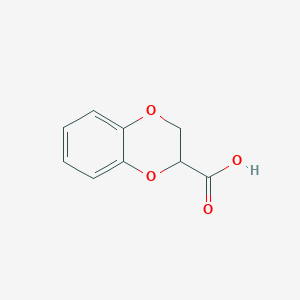
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)
